molecular formula C10H10BrFN2S B1377771 3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 1351643-51-0

3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No.: B1377771
CAS No.: 1351643-51-0
M. Wt: 289.17 g/mol
InChI Key: AZWZAPJAPVFWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Scientific Research Applications

3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, human neutrophil elastase (HNE) inhibitors work by inhibiting the proteolytic activity of HNE, a potent serine protease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide typically involves the formation of the benzothiazole ring followed by the introduction of the allyl and fluorine substituents. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole core. The allyl group can be introduced via an allylation reaction, and the fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S.BrH/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h2-4,6,12H,1,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWZAPJAPVFWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)F)SC1=N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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